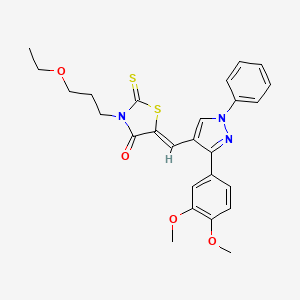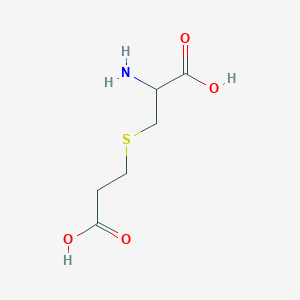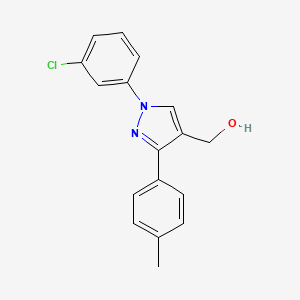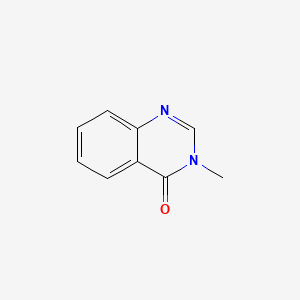
2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 2,3-dichlorobenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
2,3-Dichlorobenzaldehyde+N-ethylthiosemicarbazide→2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
化学反应分析
Types of Reactions
2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: The chlorine atoms in the benzaldehyde ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiosemicarbazide derivatives .
科学研究应用
2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
作用机制
The mechanism of action of 2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to metal ions, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity, leading to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
- 2,4-Dichlorobenzaldehyde N-ethylthiosemicarbazone
- 2,6-Dichlorobenzaldehyde N-ethylthiosemicarbazone
- 2,3-Dichlorobenzaldehyde N-phenylthiosemicarbazone
- 2,4-Dichlorobenzaldehyde N-phenylthiosemicarbazone
- 2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone
Uniqueness
2,3-Dichlorobenzaldehyde N-ethylthiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring and the presence of the N-ethylthiosemicarbazone moiety. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
属性
CAS 编号 |
474261-91-1 |
|---|---|
分子式 |
C10H11Cl2N3S |
分子量 |
276.18 g/mol |
IUPAC 名称 |
1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C10H11Cl2N3S/c1-2-13-10(16)15-14-6-7-4-3-5-8(11)9(7)12/h3-6H,2H2,1H3,(H2,13,15,16)/b14-6+ |
InChI 键 |
BHMVTTJPRHWWBG-MKMNVTDBSA-N |
手性 SMILES |
CCNC(=S)N/N=C/C1=C(C(=CC=C1)Cl)Cl |
规范 SMILES |
CCNC(=S)NN=CC1=C(C(=CC=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)



![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)








